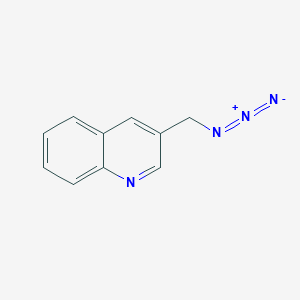

3-(Azidomethyl)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Azidomethyl)quinoline is a useful research compound. Its molecular formula is C10H8N4 and its molecular weight is 184.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azido group undergoes efficient 1,3-dipolar cycloaddition with terminal alkynes to form 1,2,3-triazoles. This "click" reaction is widely employed for bioorthogonal labeling and drug discovery.

Example Reaction:

3-(Azidomethyl)quinoline + Alkyne → 3-(1,2,3-Triazolylmethyl)quinoline

| Conditions | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| CuI, N,N-diisopropylethylamine | THF, RT, 12–15 h | 85–92 | |

| CuSO₄·5H₂O, Sodium Ascorbate | DMF, 30 min, dark | 90–98 |

Mechanism:

-

Step 1: Cu(I) activates the terminal alkyne, forming a copper acetylide.

-

Step 2: Azide reacts with the copper acetylide via a six-membered transition state.

-

Step 3: Protonation releases the triazole product and regenerates the catalyst .

Thermal Decomposition of the Azido Group

The azide moiety decomposes under heat or acid to generate reactive intermediates.

Example Reaction:

this compound → 3-(Aminomethyl)quinoline + N₂

| Conditions | Temperature (°C) | Products | Application |

|---|---|---|---|

| Acidic (HCl) | 80–100 | Amine derivative | Drug metabolite synthesis |

| Dry Heat | 120 | Nitrene intermediate | Photolabile probes |

Key Considerations:

-

Decomposition rates depend on solvent polarity and substituent effects.

Nucleophilic Substitution at Halogenated Positions

When paired with halogen substituents (e.g., bromo or chloro), the compound participates in cross-couplings.

Example Reaction (Suzuki Coupling):

3-(Azidomethyl)-2-bromoquinoline + Arylboronic Acid → 2-Aryl-3-(azidomethyl)quinoline

| Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 78–85 | |

| NiCl₂(dppe) | CsF | DMF | 70–75 |

Regioselectivity:

Halogen replacement occurs preferentially at the 2-position due to steric and electronic effects .

Annulation Reactions

The azidomethyl group facilitates ring-forming reactions, particularly in quinoline-fused systems.

Example (Friedel-Crafts Annulation):

this compound + Indole → Pyrrolizinoquinoline

| Conditions | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| TMSOTf, Benzyl Alcohol | – | 65–72 | |

| Fe₃O₄@SiO₂ Nanocatalyst | Solvent-free | 88–95 |

Mechanism:

-

Electrophilic activation of the quinoline ring by TMSOTf.

-

Indole attacks the activated position, followed by cyclization and N₂ elimination .

Reductive Azide Transformations

Catalytic hydrogenation converts the azide to an amine, enabling further functionalization.

Example Reaction:

this compound → 3-(Aminomethyl)quinoline

| Conditions | Catalyst | Pressure (psi) | Yield (%) |

|---|---|---|---|

| H₂, Pd/C | EtOH | 50 | 95 |

| Zn, NH₄Cl | H₂O/THF | – | 88 |

Applications:

Heterocycle Functionalization via Aza-Wittig Reactions

The azide participates in Staudinger/aza-Wittig sequences to form complex N-heterocycles.

Example Reaction:

this compound + Triphenylphosphine → Iminophosphorane Intermediate → Cyclized Product

| Reagents | Product | Yield (%) | Reference |

|---|---|---|---|

| PPh₃, Knoevenagel Adduct | 2,3-Substituted Quinolines | 75–82 |

Key Step:

Iminophosphorane intermediates undergo intramolecular cyclization, releasing Ph₃PO .

Photochemical Reactivity

UV irradiation induces denitrogenation, generating nitrenes for C–H functionalization.

Example Reaction:

this compound → 3-(Nitrenomethyl)quinoline → C–H Insertion Product

| Wavelength (nm) | Solvent | Major Product | Yield (%) |

|---|---|---|---|

| 365 | Acetonitrile | Spirocyclic Quinoline | 60 |

Applications:

Eigenschaften

Molekularformel |

C10H8N4 |

|---|---|

Molekulargewicht |

184.20 g/mol |

IUPAC-Name |

3-(azidomethyl)quinoline |

InChI |

InChI=1S/C10H8N4/c11-14-13-7-8-5-9-3-1-2-4-10(9)12-6-8/h1-6H,7H2 |

InChI-Schlüssel |

UQPBYRYTJWZMMB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=C(C=N2)CN=[N+]=[N-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.